4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Description
4-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core with a phenyl group at the 7-position and a para-hydroxyphenyl substituent at the 2-position. The para-hydroxyl group enhances hydrophilicity, addressing solubility challenges common to this class .
Properties
IUPAC Name |
4-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(18)22-16/h1-11,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQVDYMEFUTYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrazolo[4,3-e][1,2,4]triazine derivatives as promising anticancer agents. The compound exhibits significant cytotoxic effects against various tumor cell lines.
Cytotoxic Activity
Research indicates that derivatives of this compound can inhibit cell growth in several cancer models. For instance:
- In studies conducted on lung cancer (A549) and colon cancer (LS180) cell lines, compounds derived from pyrazolo[4,3-e][1,2,4]triazines demonstrated higher antiproliferative activity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil. The most active derivatives showed IC50 values in the low micromolar range (e.g., 4 µM) against Colo205 cells .
Antimicrobial Properties
The antimicrobial properties of pyrazolo-triazolo-pyrimidine derivatives have also been explored. These compounds exhibit activity against a range of pathogens.
Antibacterial Activity
A new series of pyrazolo-triazolo-pyrimidine derivatives was synthesized and evaluated for antibacterial efficacy. The results indicated that certain compounds displayed significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, these compounds have shown promise in anti-inflammatory applications.
Mechanism and Efficacy
The anti-inflammatory effects are believed to stem from their ability to inhibit specific inflammatory pathways. For instance, these compounds can modulate cytokine production and reduce inflammatory markers in various models .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exerts its effects involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the cyclin-dependent kinase 2 enzyme, preventing its activity and thereby inhibiting cell cycle progression in cancer cells. The molecular pathways involved include the regulation of cell division and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Key analogs differ in substituents at the 2-, 5-, and 7-positions, impacting receptor selectivity, solubility, and pharmacokinetics.
Table 1: Key Structural Analogs and Their Properties
Role of the Phenol Group in Solubility and Binding
- Hydrophilicity: The para-hydroxyl group in the target compound significantly improves water solubility compared to non-polar analogs like SCH58261 . This modification mimics strategies used in ZM241385, where a 4-hydroxyphenyl group increased solubility while maintaining A2A affinity .
- Hydrogen Bonding : The hydroxyl group likely forms hydrogen bonds with the A2A receptor’s binding pocket, enhancing affinity and selectivity. This is supported by SAR studies showing that polar substituents at the para position improve receptor recognition .
Selectivity and Potency
- A2A vs. A1: The target compound’s selectivity profile is inferred from close analogs. ZM241385 and SCH442416 exhibit >400-fold and >1000-fold selectivity for A2A over A1, respectively . The phenol group in ZM241385 contributes to this selectivity, suggesting similar advantages for the target compound .
- Antiproliferative Activity: Pyrazolo-triazolo-pyrimidines with aryl substituents (e.g., 7-phenyl) show kinase-inhibitory effects in tumor cells, as seen in . The target compound’s phenyl and phenol groups may synergize to enhance antitumor activity .
Challenges and Trade-offs
- Bioavailability: While the phenol group improves solubility, it may reduce membrane permeability compared to lipophilic analogs like SCH58261 .
- Synthetic Complexity : Introducing hydroxyl groups requires precise functionalization, as seen in the microwave-assisted synthesis of FLUDA (), which shares structural motifs with the target compound .
Preclinical Studies
- Adenosine Receptor Antagonism: The target compound’s analogs, such as SCH442416, are used in PET imaging (e.g., [<sup>18</sup>F]FLUDA) to study A2A receptor distribution in the brain .
- Oncology : Derivatives with 7-aryl groups (e.g., 7-(4-bromophenyl)) demonstrate antiproliferative effects in human tumor cells by inducing apoptosis and cell cycle arrest .
Biological Activity
The compound 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and other pharmacological effects.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 326.35 g/mol. Its structure features a phenolic group and a complex pyrazolo-triazolo-pyrimidine moiety that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo-triazolo scaffold. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluating a series of pyrazolo derivatives found that certain compounds exhibited stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). Specifically, compounds demonstrated the ability to induce apoptosis through activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulated pathways involving NF-κB and p53 .
| Compound | IC50 (µM) | Apoptosis Induction | Autophagy Induction |
|---|---|---|---|
| 3b | 0.25 | Yes | Yes |
| Cisplatin | 0.5 | Yes | No |
The mechanism underlying the anticancer activity of 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol appears to involve multiple pathways:
- Apoptosis : The compound promotes apoptosis by activating caspases and modulating apoptotic proteins like Bax.
- Autophagy : Increased formation of autophagosomes and expression of beclin-1 were observed alongside mTOR inhibition.
Receptor Interactions
Binding studies have shown that pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives exhibit affinity for A(2A) receptors in low nanomolar ranges. These interactions suggest potential applications in neurological disorders and as anti-inflammatory agents .
Other Biological Activities
In addition to anticancer properties, compounds within this class have been reported to exhibit various biological activities:
- Antiviral : Some derivatives have shown promise against viral infections.
- Antibacterial and Antifungal : The broad-spectrum activity against different pathogens has been documented in several studies.
Case Studies
A notable case study involved the evaluation of a specific derivative in an MCF-7 model where it effectively inhibited tumor growth and induced apoptosis while suppressing cell migration and leading to DNA fragmentation. This highlights the compound's potential as a multitarget anticancer agent .
Q & A
Q. What are the key synthetic pathways for 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example:
- Demethylation : Use BBr₃ in dichloromethane (DCM) under controlled conditions (4 h, room temperature) to convert methoxy groups to hydroxyls (86% yield) .
- Cyclization : Employ triethyl orthoformate (CH(OC₂H₅)₃) or aryl hydrazines in ethanol or ethylene glycol monomethyl ether (EGME) under reflux .
- Optimization : Adjust solvent polarity (e.g., DCM vs. ethanol), temperature (reflux vs. RT), and stoichiometry of reagents (e.g., 5 eq. BBr₃) to enhance purity and yield .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze ¹H and ¹³C NMR spectra (DMSO-d₆) for aromatic protons (δ 7.4–8.4 ppm) and fused heterocyclic systems (e.g., singlet at δ 8.60 ppm for triazole protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., 370.407 g/mol for similar analogs) via high-resolution mass spectrometry (HRMS) .
- IR Spectroscopy : Identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .
Q. What solvent systems are optimal for solubility and reactivity studies of this compound?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions like nucleophilic substitutions .
- Chlorinated solvents (e.g., DCM) are ideal for acid-catalyzed demethylation .
- Ethanol/water mixtures can precipitate the compound during purification .
Q. What are the critical parameters for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Batch size : Maintain reagent ratios (e.g., 1:5 substrate:BBr₃) and cooling during exothermic steps (e.g., BBr₃ addition) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Quality control : Monitor reaction progress via TLC and intermediate characterization .
Q. How does the presence of substituents (e.g., phenyl, phenol) influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Acidic conditions : Protonation of pyrimidine nitrogen atoms may increase solubility but risk decomposition (e.g., via hydrolysis). Test stability in HCl/MeOH mixtures .
- Basic conditions : Deprotonation of phenolic -OH (pKa ~10) could alter reactivity. Use buffered solutions (pH 7–9) for kinetic studies .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with known interactions with pyrazolo-triazolo-pyrimidines (e.g., adenosine A₂A receptors) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Validate with experimental IC₅₀ values from radioligand assays .
- Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonds with phenol -OH, π-π stacking with phenyl groups) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized assays : Use consistent protocols (e.g., cell lines, incubation times) for kinase inhibition or receptor binding studies .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., solvent, temperature) causing discrepancies .
- Control experiments : Replicate studies with pure batches of the compound to rule out impurity effects .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (e.g., Cl, F) or alkyl (e.g., methyl, ethyl) groups at positions 2 and 7. Test effects on logP and binding .
- Bioisosteric replacement : Replace the phenol group with bioisosteres (e.g., tetrazole) to improve metabolic stability .
- Pharmacokinetic profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (liver microsomes) .
Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?
- Methodological Answer :
- Rate determination : Use UV-Vis spectroscopy or HPLC to monitor reaction progress under varying temperatures (Arrhenius analysis) .
- Catalyst screening : Test transition metals (e.g., Pd/C) or organocatalysts for cross-coupling reactions .
- Degradation pathways : Identify by-products via LC-MS under oxidative (H₂O₂) or photolytic conditions .
Q. How can researchers validate hypothetical degradation products using tandem mass spectrometry (MS/MS)?
- Methodological Answer :
- Fragmentation patterns : Compare MS/MS spectra of the parent compound and potential degradants (e.g., loss of phenol or phenyl groups) .
- Stable isotope labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track fragment ions .
- Quantum chemical calculations : Predict fragmentation pathways using Gaussian software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
